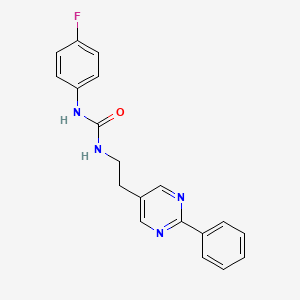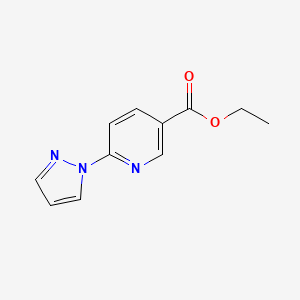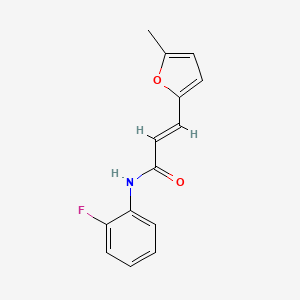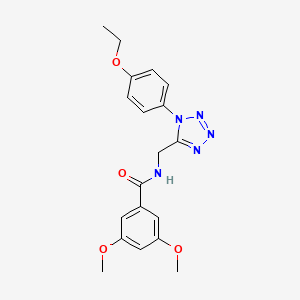
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound targets the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. TAK-901 has been studied extensively for its potential as a therapeutic agent in various types of cancer.
科学的研究の応用
Synthesis and Antitumor Activity Evaluation
A series of compounds, including pyrimidine analogues bearing a urea moiety, were synthesized to evaluate their antiproliferative activities against various human tumor cell lines. These compounds demonstrated significant cytotoxicity, outperforming 5-fluorouracil in some cases, indicating their potential as antitumor agents (Shao et al., 2014).
Antifungal Activity
Research on the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, derived from compounds similar to the subject compound, showed efficacy against A. niger and F. oxyporum. This highlights the potential use of these derivatives in developing new antifungal agents (Mishra et al., 2000).
Development of CNS Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, potentially related in structure to the subject compound, were prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. This underscores the compound's utility in developing central nervous system (CNS) agents (Rasmussen et al., 1978).
Exploration in Serotonin Receptor Antagonism
Compounds structurally related to the target molecule were studied for their binding interaction energies with monoamine oxidase proteins, indicating efficient associations. This suggests potential applications in exploring novel treatments for neurological disorders (Khan et al., 2022).
Synthesis of Hydroxamic Acids and Ureas
The subject compound is potentially relevant in the context of synthesizing ureas from carboxylic acids, showcasing a method that achieves good yields without racemization. This process is beneficial in medicinal chemistry for creating diverse bioactive molecules (Thalluri et al., 2014).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-6-8-17(9-7-16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCERXCEPDRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)


![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
